tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-12(2,3)20-11(18)17-10-13-8-14(16,9-13)15(21-13)4-6-19-7-5-15/h4-10,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMBMNZACPOFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCOCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate is a complex organic compound characterized by its unique structural features, which include a tert-butyl group and a spirocyclic structure. The presence of both an amine and a carbamate functional group enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula: C16H25N3O3
- Molecular Weight: 295.39 g/mol
- Functional Groups: Tert-butyl, amine, carbamate, spirocyclic
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs may exhibit various biological activities, including:
- Antimicrobial Properties: Some studies suggest that spirocyclic compounds can possess antimicrobial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
- Anticancer Potential: Research indicates that compounds with spirocyclic structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Neuroprotective Effects: The presence of the amine group may contribute to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing tert-butyl carbamate as a precursor.
- Cyclization Reactions : Involving the formation of the spirocyclic structure through intramolecular reactions.
Interaction Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.
| Target Protein | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| Protein A | 50 nM | Antimicrobial |
| Protein B | 30 nM | Anticancer |
| Protein C | 25 nM | Neuroprotective |
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Antimicrobial Activity : A study demonstrated that a related spirocyclic compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties.
- Anticancer Effects : In vitro assays showed that another compound with a similar spirocyclic framework inhibited the growth of breast cancer cells by inducing apoptosis.
- Neuroprotection : Research involving derivatives of this compound indicated potential neuroprotective effects in models of Alzheimer's disease, highlighting its capability to reduce amyloid-beta toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
